4-Chloro-2-fluoro-5-methoxyaniline
Overview
Description
4-Chloro-2-fluoro-5-methoxyaniline is a useful research compound. Its molecular formula is C7H7ClFNO and its molecular weight is 175.59 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Organic Compounds : 4-Chloro-2-fluoro-5-methoxyaniline is utilized as an intermediate in the synthesis of various organic compounds. For instance, it is used in the preparation of pyrazole derivatives, which are intermediates in herbicides (Zhou Yu, 2002). Additionally, it plays a role in the synthesis of polyurethane/poly(2-chloro-5-methoxyaniline) based nanocomposites for corrosion protection (Ayesha Kausar, 2018).
Fluorescence Quenching Studies : The compound has been studied for its role in fluorescence quenching. For example, the fluorescence quenching of boronic acid derivatives by aniline in alcohols shows a negative deviation from the Stern–Volmer equation, a phenomenon observed in compounds such as 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid (H. S. Geethanjali et al., 2015).
Antiviral and Antimalarial Research : Derivatives of this compound have been evaluated for antiviral and antimalarial activities. For instance, 9-(1-fluoro-5-hydroxypentan-2-yl)-9H-guanine, derived from a similar compound, was evaluated for antiviral activity but found inactive (M. Lewis et al., 1993).
Chemical Synthesis Methodology : It is also involved in the development of novel chemical synthesis methodologies, such as in the preparation of 2-fluoro-3-alkoxy-1,3-butadienes (T. Patrick et al., 2002).
Exploration in Cytotoxic Activities : Some derivatives have been synthesized and characterized for their potential cytotoxic activities against various cancer cell lines, indicating its potential application in cancer research (S. S. Reddy et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that anilines, the class of compounds to which it belongs, often interact with various enzymes and receptors in the body .
Mode of Action
Anilines typically act through nucleophilic substitution reactions . The presence of the chloro, fluoro, and methoxy groups on the aniline ring may influence its reactivity and interaction with its targets .
Biochemical Pathways
Anilines are generally involved in a variety of biological pathways, depending on their specific substituents and the targets they interact with .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
It’s known that anilines can cause various physiological effects, such as respiratory tract irritation and acute toxicity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 4-Chloro-2-fluoro-5-methoxyaniline . For instance, it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Properties
IUPAC Name |
4-chloro-2-fluoro-5-methoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUDAHCMQUETEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30238435 | |
Record name | 4-Chloro-2-fluoro-5-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30238435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91167-85-0 | |
Record name | 4-Chloro-2-fluoro-5-methoxyaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091167850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-2-fluoro-5-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30238435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.